molecular formula C5H8N2O B095370 (1-methyl-1H-imidazol-4-yl)methanol CAS No. 17289-25-7

(1-methyl-1H-imidazol-4-yl)methanol

Cat. No.: B095370
CAS No.: 17289-25-7
M. Wt: 112.13 g/mol
InChI Key: NLEAEGDBKRBJAP-UHFFFAOYSA-N
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Description

(1-methyl-1H-imidazol-4-yl)methanol is an organic compound with the molecular formula C5H8N2O It is a derivative of imidazole, a five-membered heterocyclic ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: (1-methyl-1H-imidazol-4-yl)methanol can be synthesized through the reduction of 1-methyl-1H-imidazole-4-carboxylic acid. The process involves the following steps:

    Reduction: 1-methyl-1H-imidazole-4-carboxylic acid is suspended in tetrahydrofuran (THF) and cooled to 0°C. Lithium aluminum hydride (LiAlH4) in THF is then added dropwise to the suspension. The mixture is stirred overnight at room temperature and then heated to 50°C for one hour.

    Workup: Water is added to the reaction mixture, followed by sodium sulfate (Na2SO4).

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the reduction of imidazole derivatives using reducing agents like lithium aluminum hydride under controlled conditions.

Chemical Reactions Analysis

Types of Reactions: (1-methyl-1H-imidazol-4-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with halides.

Major Products:

    Oxidation: The major products include 1-methyl-1H-imidazole-4-carboxaldehyde and 1-methyl-1H-imidazole-4-carboxylic acid.

    Substitution: The major products include 1-methyl-1H-imidazole-4-yl chloride or bromide.

Scientific Research Applications

(1-methyl-1H-imidazol-4-yl)methanol has several scientific research applications:

Comparison with Similar Compounds

  • (1-methyl-1H-imidazol-2-yl)methanol
  • (1-methyl-1H-imidazol-5-yl)methanol
  • (1-methyl-4-imidazolemethanol)

Comparison:

Properties

IUPAC Name

(1-methylimidazol-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O/c1-7-2-5(3-8)6-4-7/h2,4,8H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLEAEGDBKRBJAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00427612
Record name (1-methyl-1H-imidazol-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17289-25-7
Record name (1-methyl-1H-imidazol-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-methyl-1H-imidazol-4-yl)methanol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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